(R)-5-Chloro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid
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Overview
Description
®-5-Chloro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound features a benzofuran ring substituted with a chlorine atom and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Chloro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 5-position of the benzofuran ring.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-5-Chloro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-5-Chloro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid: The enantiomer of the compound with different chiral properties.
5-Chloro-2-methylbenzofuran: Lacks the carboxylic acid group.
2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid: Lacks the chlorine atom.
Uniqueness: ®-5-Chloro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of ®-5-Chloro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9ClO3 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
(2R)-5-chloro-2-methyl-3H-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c1-10(9(12)13)5-6-4-7(11)2-3-8(6)14-10/h2-4H,5H2,1H3,(H,12,13)/t10-/m1/s1 |
InChI Key |
LHMFTNYDZSSGAI-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@]1(CC2=C(O1)C=CC(=C2)Cl)C(=O)O |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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